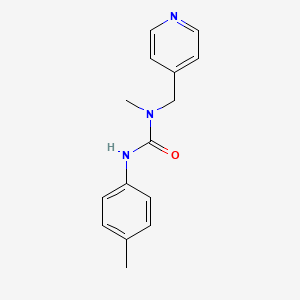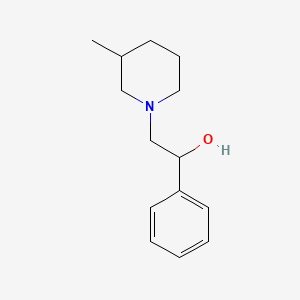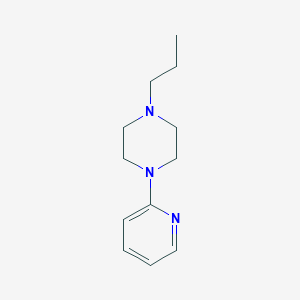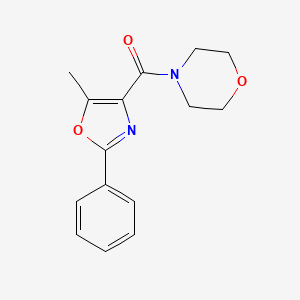
1-Methyl-3-(4-methylphenyl)-1-(pyridin-4-ylmethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-3-(4-methylphenyl)-1-(pyridin-4-ylmethyl)urea, also known as MPPU, is a chemical compound that has been studied for its potential use in scientific research. This compound has shown promise in various areas of research, including neuroscience and pharmacology.
Mecanismo De Acción
The exact mechanism of action of MPU is not fully understood. However, it is believed to act as an antagonist at the N-methyl-D-aspartate (NMDA) receptor. This receptor is involved in the transmission of pain signals in the brain. By blocking this receptor, MPU may be able to reduce pain sensation.
Biochemical and Physiological Effects:
MPU has been shown to have a number of biochemical and physiological effects. It has been shown to reduce pain sensation in animal models, as well as reduce withdrawal symptoms in animals addicted to opioids. Additionally, MPU has been shown to have anti-inflammatory properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using MPU in lab experiments is that it has been well-studied and has a known mechanism of action. Additionally, MPU is relatively easy to synthesize, making it readily available for research purposes. However, one limitation of using MPU is that it has not yet been tested in human clinical trials, so its safety and efficacy in humans is not yet fully known.
Direcciones Futuras
There are several future directions for research on MPU. One area of interest is its potential use in the treatment of chronic pain. Additionally, MPU may be useful in the development of new medications for addiction and withdrawal symptoms. Further research is also needed to fully understand the mechanism of action of MPU and to determine its safety and efficacy in humans.
Métodos De Síntesis
1-Methyl-3-(4-methylphenyl)-1-(pyridin-4-ylmethyl)urea can be synthesized using a method known as the Buchwald-Hartwig coupling reaction. This method involves the reaction of 4-bromo-1-methylbenzene with 4-pyridylmethylamine in the presence of a palladium catalyst and a base. The resulting product can then be treated with methyl isocyanate to yield MPU.
Aplicaciones Científicas De Investigación
1-Methyl-3-(4-methylphenyl)-1-(pyridin-4-ylmethyl)urea has been studied for its potential use in neuroscience research, specifically in the area of pain management. It has been shown to have analgesic properties and may be useful in the development of new pain medications. Additionally, MPU has been studied for its potential use in the treatment of addiction and withdrawal symptoms.
Propiedades
IUPAC Name |
1-methyl-3-(4-methylphenyl)-1-(pyridin-4-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O/c1-12-3-5-14(6-4-12)17-15(19)18(2)11-13-7-9-16-10-8-13/h3-10H,11H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BULMQUSZGKEBGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)N(C)CC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[1-(Furan-2-ylmethylamino)ethyl]phenol](/img/structure/B7468988.png)






![[4-(3-Methoxyphenyl)piperazin-1-yl]-(3-methyl-1-phenylthieno[2,3-c]pyrazol-5-yl)methanone](/img/structure/B7469046.png)

![[1,1'-Biphenyl]-2-sulfonyl fluoride](/img/structure/B7469058.png)


![5-[(1-ethylimidazol-2-yl)methyl]-2H-tetrazole](/img/structure/B7469072.png)
![1-[(3-Methoxyphenyl)methyl]imidazole-2-carbonitrile](/img/structure/B7469073.png)